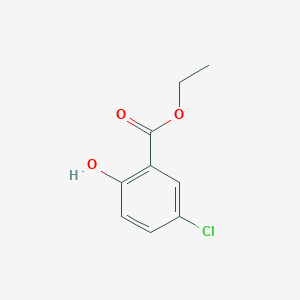

Ethyl 5-chlorosalicylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various routes. For instance, the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate is achieved using 2,3-dichloropyridine as a starting material, with a total yield of 43.1% . Another compound, Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, is synthesized from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination, yielding a total of 91.0% purity . These methods indicate that halogenated ethyl compounds can be synthesized through halogenation, esterification, and cyclization reactions.

Molecular Structure Analysis

The molecular structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate has been characterized by various techniques, including single-crystal X-ray diffraction . This compound's crystal structure is orthorhombic, and intermolecular hydrogen bonds stabilize the structure. Such detailed structural analysis is crucial for understanding the properties and reactivity of similar compounds like ethyl 5-chlorosalicylate.

Chemical Reactions Analysis

The chemical reactions involving related compounds show a variety of functional group transformations. For example, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves reduction, regiosselective deprotonation, methylation, and regeneration of a double bond through selenation, oxidation, and syn-elimination . These reactions demonstrate the complexity and precision required in synthesizing halogenated ethyl compounds.

Physical and Chemical Properties Analysis

The papers provided do not directly discuss the physical and chemical properties of Ethyl 5-chlorosalicylate. However, the properties of similar compounds can be inferred. For instance, the wide molecular weight distribution (MWD) of polyethylene produced by ethylenebis(5-chlorosalicylideneiminato)vanadium dichloride indicates that the compound has significant polymerization capabilities . The long lifetime of the supported precatalysts and their activity towards ethylene polymerization after 2 hours suggest that related compounds like ethyl 5-chlorosalicylate may also exhibit stability and reactivity under certain conditions.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Antioxidant and Chelating Agents : Di-hydropyridine derivatives, structurally similar to Ethyl 5-chlorosalicylate, have been synthesized and shown to act as potent antioxidants and chelating agents, potentially useful in treating metal-induced oxidative stress diseases (Sudhana & Adi, 2019).

Environmental and Agricultural Applications

- Chlorophyll Fluorescence in Plants : Research on chlorophyll fluorescence in plants, which can be affected by herbicides, may involve compounds like Ethyl 5-chlorosalicylate for understanding plant responses to environmental stress (Araldi et al., 2015).

Synthesis and Chemical Properties

- Organic Synthesis : Ethyl 5-chlorosalicylate and related compounds are used as intermediates in the synthesis of various organic compounds, highlighting their significance in the field of dye, medicine, and pesticide production (Hunsheng & Heng, 2014).

Biodegradation and Environmental Impact

- Biodegradation by Bacillus : A Bacillus species has been found to utilize 5-chlorosalicylate, structurally related to Ethyl 5-chlorosalicylate, as a carbon and energy source, demonstrating the environmental biodegradation potential of such compounds (Crawford et al., 1979).

Pharmaceutical and Medicinal Chemistry

- Potential for Molluscicidal Properties : Derivatives structurally related to Ethyl 5-chlorosalicylate have been investigated for their molluscicidal properties, indicating potential applications in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 5-chloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMSMRINTOGATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308377 | |

| Record name | Ethyl 5-chlorosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chlorosalicylate | |

CAS RN |

15196-83-5 | |

| Record name | Ethyl 5-chlorosalicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-chlorosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

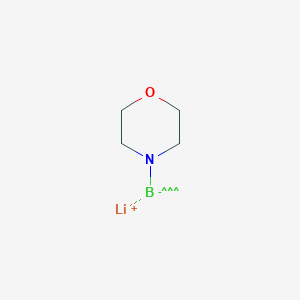

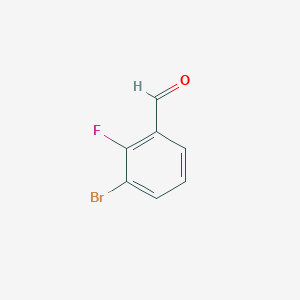

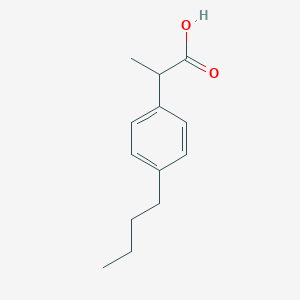

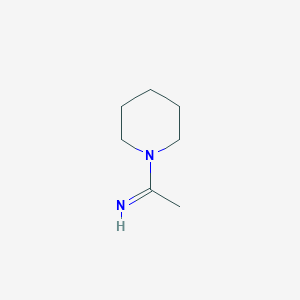

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

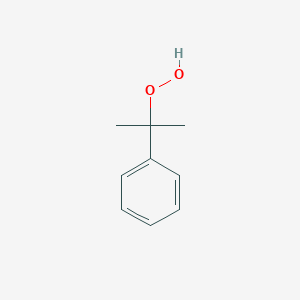

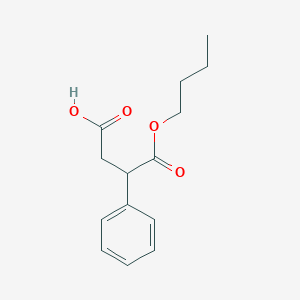

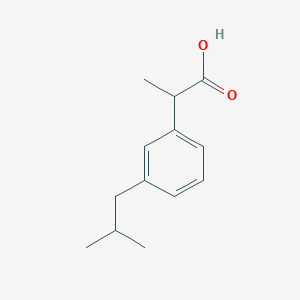

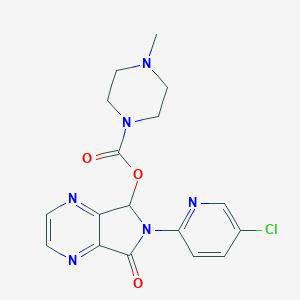

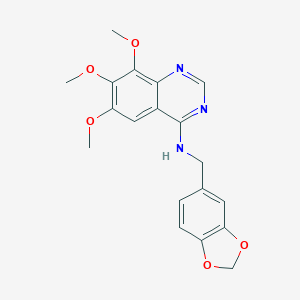

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)

![5-Azaspiro[2.4]heptan-7-amine](/img/structure/B121094.png)